![molecular formula C19H9F3N2O3 B11165934 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate](/img/structure/B11165934.png)
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes steps such as high-pressure reactions with ammonia water in the presence of cuprous salt or copper oxide as catalysts . These methods are designed to maximize efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid pinacol ester
- 3,4,5-Trifluorophenol
- Tris(3,4,5-trifluorophenyl)borane
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to its combination of trifluorophenyl, benzisoxazole, and nicotinate groups This unique structure imparts specific chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds
Biological Activity
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13F3N2O2
- Molecular Weight : 359.256 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 499.3 ± 40.0 °C at 760 mmHg
- LogP : 3.39
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may modulate the activity of specific receptors in the central nervous system (CNS), suggesting possible applications in neuropharmacology.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : Tests indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria at specific concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In preclinical studies, the compound has been evaluated for its anticancer potential:
- Cell Line Studies : It demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 10 |
Case Studies
- Case Study on Metabolic Disorders : A study investigated the effects of the compound on glucose metabolism in diabetic models. Results showed that administration led to improved glucose tolerance and insulin sensitivity.
- Neuropharmacological Effects : In a rodent model of anxiety, the compound was found to reduce anxiety-like behaviors significantly, suggesting its potential as an anxiolytic agent.
Properties
Molecular Formula |
C19H9F3N2O3 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H9F3N2O3/c20-14-6-11(7-15(21)17(14)22)18-13-4-3-12(8-16(13)27-24-18)26-19(25)10-2-1-5-23-9-10/h1-9H |
InChI Key |
FUUSZEYGOMHSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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